Diphacinone-d4 (indanedione-4,5,6,7-d4) chemical properties
Diphacinone-d4 (indanedione-4,5,6,7-d4) chemical properties
Technical Whitepaper: Diphacinone-d4 Principles of Stable Isotope Internal Standardization in Anticoagulant Analysis
Executive Summary
Diphacinone-d4 (Indanedione-4,5,6,7-d4) is the stable isotope-labeled analog of Diphacinone, a first-generation indandione anticoagulant rodenticide. In analytical toxicology and forensic chemistry, this compound serves as the definitive Internal Standard (IS) for the quantification of Diphacinone in complex biological matrices (plasma, liver, serum).
This guide details the physicochemical properties, mechanism of action, and validated LC-MS/MS methodologies for Diphacinone-d4. It emphasizes the critical role of Isotope Dilution Mass Spectrometry (IDMS) in correcting for matrix effects, extraction inefficiencies, and ionization suppression common in forensic toxicology.
Chemical Identity & Physicochemical Properties
Diphacinone-d4 differs from its non-labeled counterpart by the substitution of four hydrogen atoms with deuterium (
Table 1: Comparative Chemical Profile
| Property | Diphacinone (Native Target) | Diphacinone-d4 (Internal Standard) |
| CAS Number | 82-66-6 | 1219802-15-9 |
| IUPAC Name | 2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione | 2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione-4,5,6,7-d4 |
| Molecular Formula | ||
| Molecular Weight | 340.37 g/mol | ~344.40 g/mol |
| pKa (Acidic) | 2.79 (Enolic hydroxyl) | ~2.79 (Similar ionization potential) |
| LogP (Lipophilicity) | 4.3 – 4.85 | Slightly higher (Deuterium isotope effect) |
| Solubility | Soluble in acetone, chloroform, toluene.[1][2] Insoluble in water.[3][4] | Identical solubility profile. |
| Appearance | Pale yellow crystalline solid | Pale yellow crystalline solid |
Technical Note on pKa: Diphacinone exhibits keto-enol tautomerism. The proton on the C2 position of the indandione ring is highly acidic (pKa ~3-4), allowing the molecule to ionize readily in negative electrospray ionization (ESI-) mode.
Biological Context: Mechanism of Action
To understand the analytical requirements, one must understand the target's pharmacology. Diphacinone functions as a Vitamin K Antagonist (VKA).[5] It inhibits the enzyme Vitamin K Epoxide Reductase (VKORC1) , preventing the recycling of Vitamin K.
Without reduced Vitamin K (Hydroquinone), the carboxylase enzyme cannot activate Clotting Factors II, VII, IX, and X. This leads to coagulopathy and fatal hemorrhaging.[5][6]
Diagram 1: The Vitamin K Cycle & Diphacinone Inhibition
Caption: Diphacinone blocks VKORC1, halting the regeneration of Vitamin K Hydroquinone required for blood clotting.[7]
Analytical Methodology: LC-MS/MS Protocol
The quantification of Diphacinone in biological tissues (liver) or fluids (blood/plasma) requires high sensitivity due to the compound's high potency and low lethal dose.
Mass Spectrometry Parameters
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Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (ESI-). The acidic proton at the C2 position allows for excellent ionization efficiency as the [M-H]⁻ ion.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Logic |
| Diphacinone (d0) | 339.0 [M-H]⁻ | 167.0 | ~20-25 | Cleavage of the diphenylacetyl moiety. |
| Diphacinone (d0) | 339.0 [M-H]⁻ | 172.0 | ~20-25 | Confirmation ion. |
| Diphacinone-d4 (IS) | 343.0 [M-H]⁻ | 167.0 | ~20-25 | Critical: The label is on the indanedione ring. The 167 fragment represents the unlabeled diphenylacetyl moiety, so the mass remains 167. |
Expert Insight (Cross-Talk): In some method variations, the d4 transition is reported as 343.0
171.0 if the fragmentation pathway retains the indanedione core. However, the 343167 transition is commonly cited because the diphenylacetyl cation is a stable leaving group. Always verify fragmentation experimentally on your specific QQQ instrument.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters X-Bridge BEH or Agilent Zorbax Eclipse).
-
Mobile Phase A: 10mM Ammonium Acetate or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Gradient elution is necessary to separate Diphacinone from other VKAs (e.g., Chlorophacinone, Warfarin).
Deuterium Isotope Effect: Diphacinone-d4 may elute slightly earlier than the native compound due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. This shift is typically negligible (<0.1 min) but must be accounted for in integration windows.
Experimental Workflow: Extraction & Analysis
The following protocol outlines a validated workflow for extracting Diphacinone from liver tissue, the primary storage organ for anticoagulants.
Diagram 2: Sample Preparation Workflow
Caption: Step-by-step extraction protocol ensuring quantitative accuracy via internal standardization.
Detailed Protocol Steps:
-
Sample Preparation: Weigh 1.0 g of tissue.
-
Internal Standardization: Add 50 µL of Diphacinone-d4 working solution (e.g., 1 µg/mL). Crucial: Add IS before extraction to correct for recovery losses.
-
Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. The acid ensures Diphacinone is in its neutral form, improving partitioning into the organic solvent.
-
Agitation: Vortex and shake for 10 minutes. Centrifuge at >3000 x g.
-
Clean-up (Optional but Recommended): Transfer supernatant to a dSPE tube (containing PSA/C18) to remove fatty acids and phospholipids that cause matrix suppression.
-
Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A/B (50:50) to match initial LC conditions.
Stability & Handling
-
Photosensitivity: Indandione derivatives are sensitive to UV light. All standard preparation and extraction steps should be performed under amber light or in amber glassware to prevent photodegradation.
-
Deuterium Exchange: The deuterium labels on the aromatic ring (positions 4,5,6,7) are stable.[10][2][4][11] However, avoid highly basic conditions (
) for extended periods, which could theoretically induce exchange or ring opening. -
Storage: Store neat solid at -20°C. Solutions in acetonitrile are stable for at least 6 months at -20°C.
References
-
Jin, M., et al. (2010). Simultaneous determination of trace diphacinone and chlorophacinone in biological samples by high performance liquid chromatography coupled with ion trap mass spectrometry.[12] PubMed. Available at: [Link]
-
Rattner, B. A., et al. (2023). Determination of residue levels of rodenticide in rodent livers offered novel diphacinone baits by liquid chromatography-tandem mass spectrometry. PLOS ONE.[8][9] Available at: [Link][8][9]
-
Merck Veterinary Manual. Anticoagulant Rodenticide Poisoning in Animals. Available at: [Link]
-
PubChem. Diphacinone (Compound Summary). National Library of Medicine. Available at: [Link]
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Francis, K. A., et al. (2023). Comprehensive Evaluation of HPLC-MS/MS Method for Quantitation of Seven Anticoagulant Rodenticides.[13] Journal of Analytical Toxicology. Available at: [Link]
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